3-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide
Overview
Description
3-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide is a complex organic compound that features a benzamide core with dimethylamino, sulfonyl, and nitrophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-nitroaniline with a sulfonyl chloride derivative to introduce the sulfonyl group. This is followed by the reaction with dimethylamine to introduce the dimethylamino group. The final step involves the formation of the benzamide linkage through the reaction with a benzoyl chloride derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, and halogens are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or other strong bases.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzamides with various electrophilic groups.
Nucleophilic Substitution: Substituted benzamides with nucleophilic groups replacing the nitro group.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
3-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl and nitrophenyl groups are crucial for its binding affinity and specificity .
Properties
IUPAC Name |
3-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-17(2)24(22,23)14-5-3-4-11(10-14)15(19)16-12-6-8-13(9-7-12)18(20)21/h3-10H,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYKRTJJOHMMIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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